molecular formula C6H5NO3S B14469688 (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-85-8

(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B14469688
CAS No.: 69126-85-8
M. Wt: 171.18 g/mol
InChI Key: DUNKKIRUWZSMPT-YFKPBYRVSA-N
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Description

(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. This compound is structurally related to penicillins and cephalosporins, which are well-known antibiotics. The unique structure of this compound includes a sulfur atom and a β-lactam ring, which are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method involves the reaction of a thioester with an amine under acidic conditions to form the bicyclic structure. The reaction is usually carried out at temperatures ranging from 0°C to 50°C, and the pH is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymes such as β-lactamases can be used to catalyze the cyclization process, resulting in higher purity and lower production costs. The reaction is typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The β-lactam ring can be reduced to form a more stable amine derivative.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of a catalyst are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an antibiotic and its ability to inhibit bacterial cell wall synthesis.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share the β-lactam ring structure but differ in the side chains attached to the ring.

    Cephalosporins: Also contain a β-lactam ring but have a different bicyclic structure.

    Carbapenems: Similar in structure but have a broader spectrum of activity.

Uniqueness

(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of bacterial PBPs makes it a valuable compound in the development of new antibiotics.

Properties

CAS No.

69126-85-8

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

(5S)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m0/s1

InChI Key

DUNKKIRUWZSMPT-YFKPBYRVSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)C(=CS2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(=CS2)C(=O)O

Origin of Product

United States

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